molecular formula C12H13F3N2OS B2930967 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine CAS No. 2097863-10-8

5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine

Cat. No.: B2930967
CAS No.: 2097863-10-8
M. Wt: 290.3
InChI Key: XXZKVMQCUYZNJO-UHFFFAOYSA-N
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Description

5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at the 2-position and a 3-(methylsulfanyl)pyrrolidine-1-carbonyl moiety at the 5-position. This compound combines a heterocyclic pyrrolidine ring with sulfur and fluorine-containing functional groups, which are often associated with enhanced metabolic stability and bioavailability in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(3-methylsulfanylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2OS/c1-19-9-4-5-17(7-9)11(18)8-2-3-10(16-6-8)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZKVMQCUYZNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyrrolidine ring can contribute to the compound’s binding affinity and selectivity for certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural motifs with several pyridine derivatives, including chlorinated trifluoromethylpyridines, thiadiazoles, and carboxamide-containing heterocycles. Key comparisons are summarized below:

Table 1: Physicochemical Comparison of Selected Pyridine Derivatives
Compound Name Molecular Weight (g/mol) Substituents Key Functional Groups Boiling Point (°C) Melting Point (°C)
5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine ~350 (calculated) CF₃, pyrrolidine-carbonyl, SMe Amide, thioether, CF₃ N/A N/A
2-Chloro-5-(trifluoromethyl)pyridine 197.56 Cl, CF₃ Halogen, CF₃ 152 28–31
5-(Methylsulfanyl)-2-(thiophen-2-yl)-3-(trifluoromethyl)pyridine-4-carbonitrile ~319 (calculated) CF₃, SMe, thiophene, CN Nitrile, thioether, CF₃ N/A N/A
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide ~402 (calculated) CF₃, sulfonamide, thiazole Sulfonamide, heterocycle N/A N/A

Key Observations :

  • Trifluoromethyl Group : Present in all listed compounds, this group enhances metabolic stability and electron-withdrawing properties.
  • Sulfur-Containing Moieties : The target compound’s methylsulfanyl group contrasts with sulfonamides (e.g., ) or thiols (e.g., 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol), which may alter solubility and oxidative stability.
  • Heterocyclic Additions : The pyrrolidine-carbonyl group in the target compound introduces hydrogen-bonding capacity, unlike simpler chlorinated derivatives (e.g., ).
Interaction with Drug Efflux Transporters

Compounds with trifluoromethyl and aromatic heterocycles are often substrates for ATP-binding cassette (ABC) transporters like MDR1 and BCRP. Evidence suggests:

Metabolic Stability
  • The methylsulfanyl group may undergo oxidation to sulfoxide/sulfone metabolites, increasing polarity. This contrasts with ethylthio groups (e.g., 5-(Ethylthio)-1,3,4-thiadiazol-2-amine), which have longer alkyl chains and slower oxidation rates.

Research Findings and Implications

  • Structural Optimization: Replacing chlorine with pyrrolidine-carbonyl (as in the target compound) could enhance binding to enzymes or receptors requiring hydrogen-bond donors.
  • Efflux Challenges : High jejunal BCRP/MRP2 expression suggests the need for efflux pump inhibitors in formulations to improve the target compound’s bioavailability.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Trifluoromethyl introduction : Fluorination of chlorinated pyridine intermediates using agents like KF in polar solvents (e.g., DMSO) .
  • Pyrrolidine coupling : Amide bond formation between 3-(methylsulfanyl)pyrrolidine and the pyridine carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Key factors : Solvent polarity, temperature control (0–25°C for coupling), and stoichiometric ratios of reagents to minimize byproducts. Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Purity assessment : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify impurities ≥95% purity .
  • Structural confirmation :
    • NMR : 1^1H and 13^13C NMR to verify pyrrolidine ring conformation, carbonyl placement, and trifluoromethyl resonance splitting .
    • Mass spectrometry : High-resolution MS (HRMS-ESI) for molecular ion validation (e.g., [M+H]+^+ at m/z 347.09) .
    • Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis to confirm empirical formula .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

Methodological Answer:

  • Lipophilicity : The -CF3_3 group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Electron-withdrawing effects : Stabilizes the pyridine ring, reducing susceptibility to nucleophilic attack at the 2-position .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 250°C, attributed to -CF3_3 bond stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?

Methodological Answer:

  • Assay standardization : Use a randomized block design with split-plot replication (e.g., four replicates per condition) to control inter-assay variability .
  • Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for plate-to-plate variation .
  • Mechanistic follow-up : Combine enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assay) to distinguish direct target effects from off-target cytotoxicity .

Q. What environmental fate studies should be considered for assessing the ecological impact of this compound?

Methodological Answer:

  • Degradation pathways : Conduct hydrolysis studies at pH 4–9 (25–50°C) to identify breakdown products (e.g., trifluoroacetic acid) via LC-MS/MS .
  • Bioaccumulation potential : Calculate octanol-water partition coefficients (logKow_{ow}) experimentally or via computational models (e.g., EPI Suite) to predict environmental persistence .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-h LC50_{50}) and algal growth inhibition tests (OECD 201) to assess aquatic risks .

Q. What strategies optimize the stereoselective synthesis of the pyrrolidine-carbony1 moiety?

Methodological Answer:

  • Chiral catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to achieve >90% enantiomeric excess (ee) for the pyrrolidine ring .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent racemization during coupling steps, followed by TFA deprotection .
  • Crystallographic validation : Single-crystal X-ray diffraction to confirm absolute configuration and refine reaction conditions .

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